

3,5-Dichlorophenol-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 3,5-Dichlorophenol-d3

Cat. No.: B12297389

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In-Depth Technical Guide: 3,5-Dichlorophenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3,5-Dichlorophenol-d3**, including its chemical properties, primary applications, and relevant toxicological data of its non-deuterated analogue, 3,5-Dichlorophenol. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and toxicology.

Core Compound Data

3,5-Dichlorophenol-d3 is the deuterium-labeled form of 3,5-Dichlorophenol. The incorporation of deuterium atoms results in a higher molecular weight, which allows it to be distinguished from its native counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analytical methods.

Property	Value
Chemical Name	3,5-Dichlorophenol-2,4,6-d3
CAS Number	124286-06-2[1]
Molecular Formula	C ₆ HD ₃ Cl ₂ O
Molecular Weight	166.02 g/mol [1]

Primary Applications in Research

The primary application of **3,5-Dichlorophenol-d3** is as an internal standard in isotope dilution mass spectrometry for the precise quantification of 3,5-Dichlorophenol and other related phenolic compounds in various environmental and biological matrices.^[1] Its use in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), helps to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Analytical Methodology: Determination of Dichlorophenols in Water

The following is a generalized experimental protocol for the analysis of dichlorophenols in water, based on methodologies for phenolic compounds, and incorporating **3,5-Dichlorophenol-d3** as an internal standard. This protocol is a composite based on established methods for phenol analysis.

Experimental Protocol:

- Sample Collection and Preservation:
 - Collect water samples in amber glass containers.
 - Preserve the samples by acidifying to a $\text{pH} \leq 2$ with a suitable acid.
 - Store at 4°C until extraction.
- Sample Preparation and Extraction:
 - Spike the water sample with a known concentration of **3,5-Dichlorophenol-d3** internal standard solution.
 - Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phenolic compounds.
 - LLE: Use a suitable solvent like dichloromethane.

- SPE: Use a cartridge containing a sorbent like polystyrene-divinylbenzene.
- Elute the analytes from the SPE cartridge or separate the organic layer from the LLE.
- Concentrate the extract to a small volume.
- Derivatization (Optional but Recommended for GC-MS):
 - To improve the chromatographic properties of the phenols, derivatization can be performed. A common method is acetylation using acetic anhydride.
- Instrumental Analysis (GC-MS):
 - Inject the derivatized or underivatized extract into a gas chromatograph coupled to a mass spectrometer.
 - Use a capillary column suitable for phenol analysis.
 - The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native dichlorophenol and the deuterated internal standard.
- Quantification:
 - Calculate the concentration of 3,5-Dichlorophenol in the original sample by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

Toxicological Profile of 3,5-Dichlorophenol

The toxicological information presented here pertains to the non-deuterated 3,5-Dichlorophenol. The deuterated form is expected to have a similar toxicological profile.

3,5-Dichlorophenol is classified as toxic to aquatic organisms and can cause skin and eye irritation. Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain.

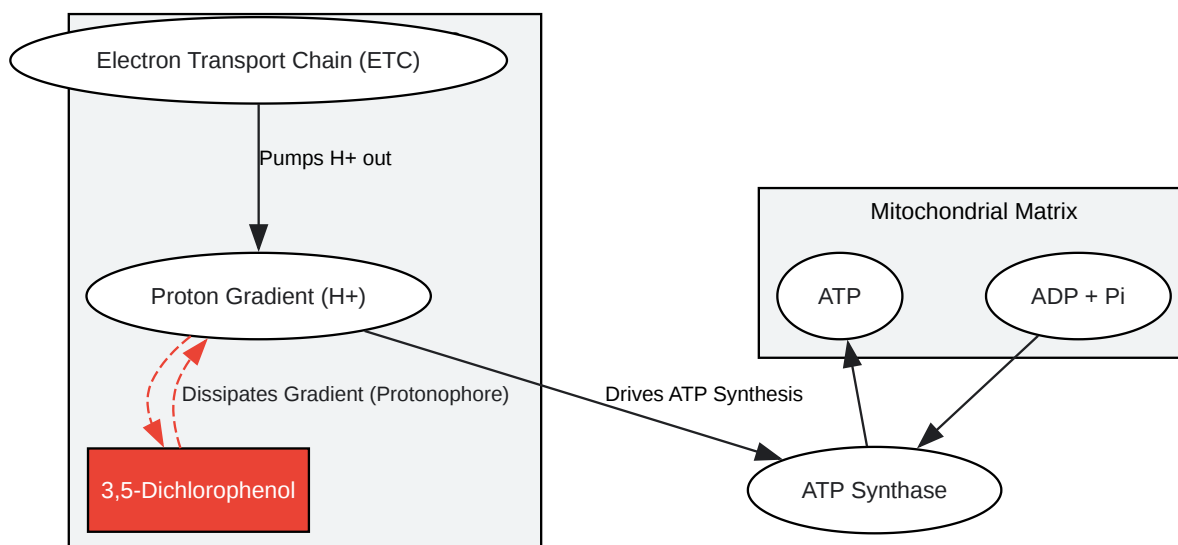
Summary of Toxicological Data:

Endpoint	Organism	Value	Reference
EC50 (24 h)	Daphnia magna (aquatic invertebrate)	2.090 mg/L	[2]
EC50 (5 min)	Vibrio fischeri (luminescent bacteria)	4.4 mg/L	[3]
LC50 (96 h)	Chelon auratus (golden grey mullet)	1.25 - 1.739 mg/L	[4]

Visualizing the Mechanism of Action and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

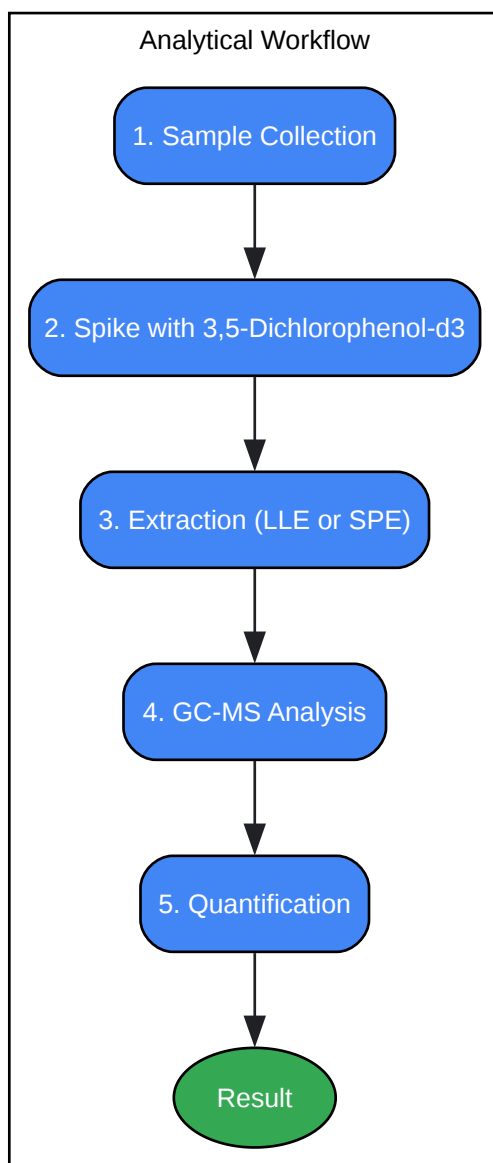
Diagram 1: Uncoupling of Oxidative Phosphorylation by 3,5-Dichlorophenol



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Caption: Uncoupling of oxidative phosphorylation by 3,5-Dichlorophenol.

Diagram 2: Analytical Workflow for 3,5-Dichlorophenol



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Caption: Analytical workflow for 3,5-Dichlorophenol using a deuterated internal standard.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,5-dichlorophenol - ChemInfo Public [recherche.chemikalieninfo.de]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
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